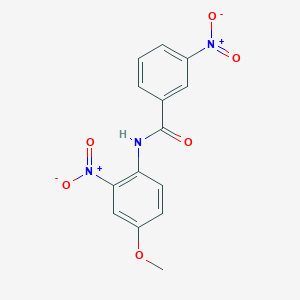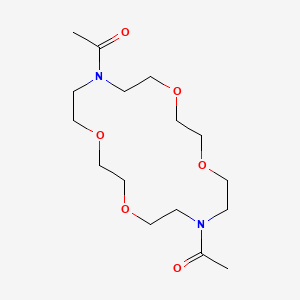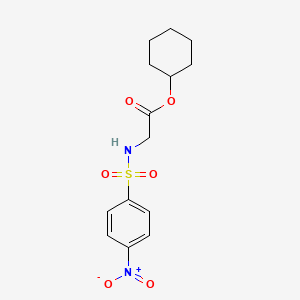![molecular formula C21H18N2O3 B15044999 2-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B15044999.png)
2-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide is a hydrazone derivative known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes both hydroxyl and hydrazone functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide typically involves the condensation reaction between 2-hydroxy-2,2-diphenylacetohydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
2-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of corrosion inhibitors and as a stabilizer in various formulations .
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide
- 2-hydroxy-N’-[(E)-(4-methylphenyl)methylidene]-2,2-diphenylacetohydrazide
- 2-hydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide
Uniqueness
2-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide is unique due to its dual hydroxyl and hydrazone functional groups, which confer both reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research fields .
Properties
Molecular Formula |
C21H18N2O3 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H18N2O3/c24-19-13-11-16(12-14-19)15-22-23-20(25)21(26,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,24,26H,(H,23,25)/b22-15+ |
InChI Key |
GNVNXZHZTNARFZ-PXLXIMEGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5Z)-5-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15044943.png)
![(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15044949.png)









